molecular formula C13H16ClN5O B6957588 N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide

N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide

Cat. No.: B6957588
M. Wt: 293.75 g/mol
InChI Key: KOFWIIJYCLQYDQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a triazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-18(7-12-8-19(2)17-16-12)9-13(20)15-11-5-3-4-10(14)6-11/h3-6,8H,7,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFWIIJYCLQYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acetylenes under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic acid derivative, such as acetic anhydride or acetyl chloride, under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed, allowing precise control over reaction parameters.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity, reducing production costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the triazole ring, resulting in dechlorinated or reduced triazole products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typical reducing agents.

    Nucleophiles: Amines, thiols, and alkoxides are frequently used nucleophiles in substitution reactions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced or removed chlorine atoms.

    Substituted Derivatives: Molecules where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.

    Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency of production processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, metabolism, or signal transduction, depending on its application.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]ethanol
  • N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]propionamide

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., ethanol vs. acetamide) affects the compound’s reactivity and application.
  • Unique Properties: N-(3-chlorophenyl)-2-[methyl-[(1-methyltriazol-4-yl)methyl]amino]acetamide is unique due to its specific combination of a chlorophenyl group, triazole ring, and acetamide moiety, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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